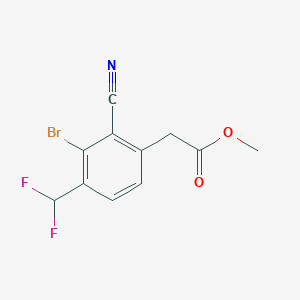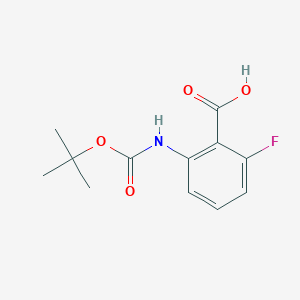
2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid
Übersicht
Beschreibung
The compound “2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid” is a derivative of benzoic acid, where the hydrogen atom of an amino group is replaced by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate . Another well-established method for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .Chemical Reactions Analysis
The Boc group in “2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid” can undergo deprotection under certain conditions. For instance, the use of a thermally stable ionic liquid can lead to rapid, effective deprotection of Boc amino acids and peptides at high temperatures . Another method involves the use of oxalyl chloride for mild deprotection of the N-Boc group .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Beta-Sheet Formation
Unnatural amino acids, such as those derived from 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid, have been utilized in peptide synthesis to mimic the hydrogen-bonding functionality of a tripeptide β-strand. This application contributes to the formation of β-sheet-like hydrogen-bonded dimers, facilitating the study of protein folding and structure-function relationships in peptides. Such amino acids can be incorporated into peptides using standard synthesis techniques, highlighting their role in advancing our understanding of peptide architecture and dynamics (Nowick et al., 2000).
Nucleation of Beta-Sheet Formation
The compound has been synthesized for purposes of nucleating antiparallel and parallel β-sheet formations, indicating its utility in designing peptides that fold into specific secondary structures. This synthetic strategy aids in the exploration of protein-protein interactions and the development of novel biomaterials and therapeutic agents (H. Díaz & J. Kelly, 1991).
Improved Synthesis Approaches
Research has also focused on the improved synthesis of related compounds, demonstrating the chemical community's interest in developing more efficient and selective methods for producing amino acids and their derivatives. These methods include classical salt resolutions and enzymatic approaches, underscoring the continual optimization of synthetic routes for such compounds (Matthew Badland et al., 2010).
Radiopharmaceutical Applications
Additionally, derivatives of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid have been used in the development of radiopharmaceuticals, such as 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), which is utilized in neurologic and oncologic PET imaging. This showcases the compound's role in enhancing diagnostic modalities and contributing to the field of nuclear medicine (F. Wagner et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The use of Boc-protected amino acids, such as “2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid”, in peptide synthesis and other areas of organic chemistry continues to be a topic of research. Future directions may include the development of more efficient methods for the protection and deprotection of the Boc group, as well as the exploration of new applications for Boc-protected amino acids .
Eigenschaften
IUPAC Name |
2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEVFUGRTWPNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)
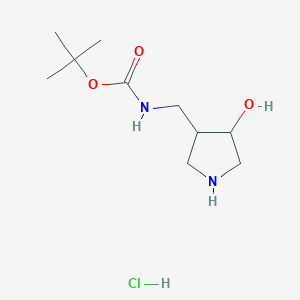
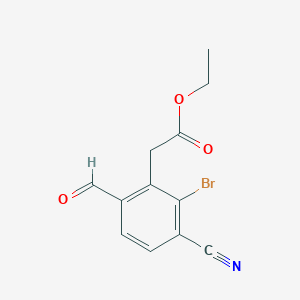
![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)
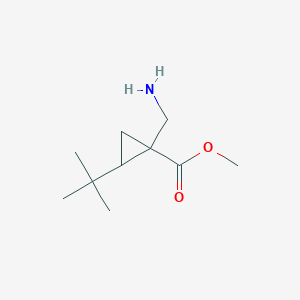

![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)
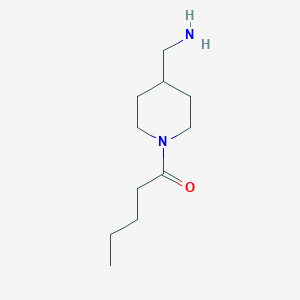
![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)
